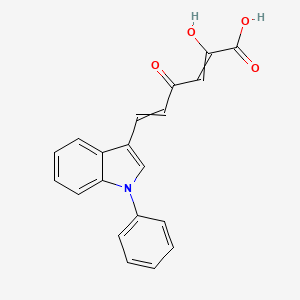![molecular formula C25H34O2 B12532462 2,2'-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) CAS No. 746656-40-6](/img/structure/B12532462.png)
2,2'-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) is an organic compound with a complex structure that includes a cyclohexyl ring and multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) typically involves the reaction of 2,4-dimethylcyclohexanone with 4,6-dimethylphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and various substituted phenols, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,2’-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its derivatives are being explored for their potential therapeutic effects.
Industry: It is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism by which 2,2’-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) exerts its effects involves the modulation of molecular pathways such as the mTOR pathway. This compound can induce autophagy and apoptosis in cancer cells by affecting key proteins and signaling pathways involved in cell survival and death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6’-[(Methylazanedyl)bis(methylene)]bis(2,4-dimethylphenol): This compound also induces autophagic cell death but has different substituent groups.
2,2’-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol): Similar in structure but with ethyl groups instead of methyl groups.
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol): Contains a hydroxyl group, leading to different chemical properties.
Uniqueness
2,2’-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to induce autophagy and apoptosis in cancer cells makes it a promising compound for further research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
746656-40-6 |
|---|---|
Molekularformel |
C25H34O2 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
2-[(2,4-dimethylcyclohexyl)-(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C25H34O2/c1-14-7-8-20(17(4)9-14)23(21-12-15(2)10-18(5)24(21)26)22-13-16(3)11-19(6)25(22)27/h10-14,17,20,23,26-27H,7-9H2,1-6H3 |
InChI-Schlüssel |
OVNRVTOPDUJBAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1)C)C(C2=CC(=CC(=C2O)C)C)C3=CC(=CC(=C3O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione](/img/structure/B12532379.png)
![1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12532385.png)
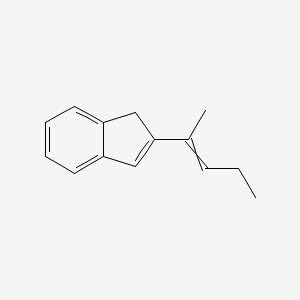
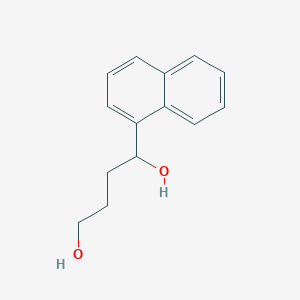
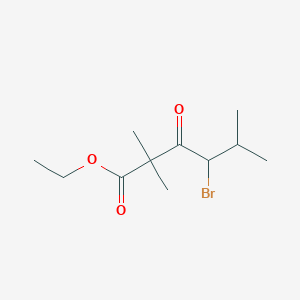
![1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12532416.png)
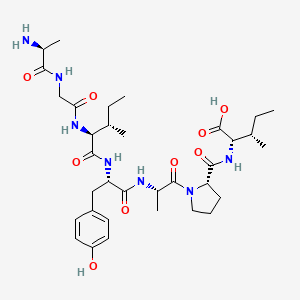
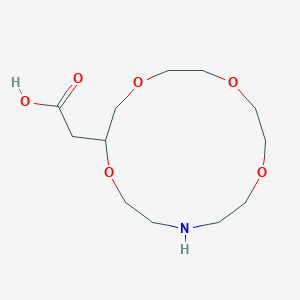
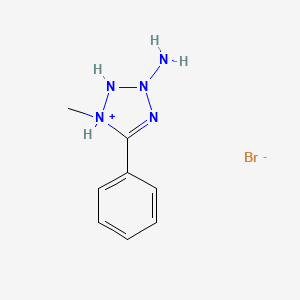
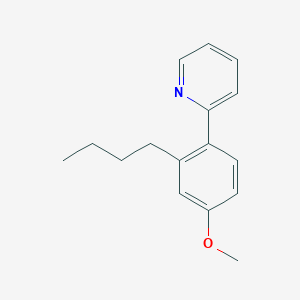
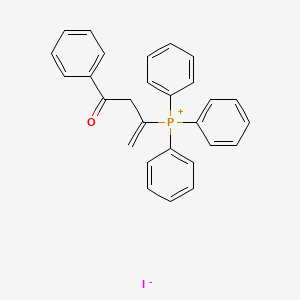
![2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol](/img/structure/B12532470.png)
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B12532474.png)
